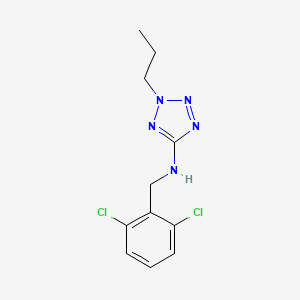

N-(2,6-dichlorobenzyl)-N-(2-propyl-2H-tetraazol-5-yl)amine

Description

N-(2,6-Dichlorobenzyl)-N-(2-propyl-2H-tetrazol-5-yl)amine is an N,N-disubstituted amine featuring a 2,6-dichlorobenzyl group and a 2-propyltetrazole moiety. The tetrazole ring serves as a bioisostere for carboxylic acids, offering metabolic stability and hydrogen-bonding capabilities. The propyl chain on the tetrazole may modulate solubility and pharmacokinetic properties.

Properties

Molecular Formula |

C11H13Cl2N5 |

|---|---|

Molecular Weight |

286.16 g/mol |

IUPAC Name |

N-[(2,6-dichlorophenyl)methyl]-2-propyltetrazol-5-amine |

InChI |

InChI=1S/C11H13Cl2N5/c1-2-6-18-16-11(15-17-18)14-7-8-9(12)4-3-5-10(8)13/h3-5H,2,6-7H2,1H3,(H,14,16) |

InChI Key |

HFSCOQIJYGGNAV-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1N=C(N=N1)NCC2=C(C=CC=C2Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichlorobenzyl)-N-(2-propyl-2H-tetraazol-5-yl)amine typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

Substitution Reaction: The dichlorobenzyl group is introduced via a nucleophilic substitution reaction, where 2,6-dichlorobenzyl chloride reacts with the tetrazole derivative in the presence of a base such as sodium hydride.

Final Coupling: The propyl group is introduced through an alkylation reaction, where the intermediate product is treated with a propyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Substitution Reactions

The tetrazole ring’s nitrogen atoms enable nucleophilic substitution, while the dichlorobenzyl group introduces steric and electronic effects:

-

Haloalkyl substitution : Reaction with haloalkanes (e.g., 1-bromo-3-chloropropane) to form alkylated tetrazole derivatives, a strategy employed in similar tetrazole-based neurotransmitter inhibitors .

-

Functional group replacement : Replacement of carboxyl or amide groups with tetrazole moieties significantly alters biological activity, as seen in boronic acid antagonists. For instance, substituting a carboxyl group with a tetrazole abrogates activity, emphasizing the tetrazole’s role in binding interactions .

Functional Group Transformations

The compound’s dichlorobenzyl and tetrazole groups participate in transformations that modulate reactivity:

-

Azide-nitrile cycloaddition : A key pathway for tetrazole formation, facilitated by Lewis acids like ZnCl₂ or Al salts .

-

Oxidation/reduction : While direct evidence for this compound is limited, analogous tetrazoles often undergo oxidation to form triazoles or reduction to amines, depending on reaction conditions .

Reactivity of the Tetrazole Ring

The tetrazole’s nitrogen atoms act as nucleophiles, enabling:

Scientific Research Applications

N-(2,6-dichlorobenzyl)-N-(2-propyl-2H-tetraazol-5-yl)amine has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-dichlorobenzyl)-N-(2-propyl-2H-tetraazol-5-yl)amine involves its interaction with specific molecular targets. The dichlorobenzyl group can interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Features of Analogous Compounds

*Calculated based on formula C11H12Cl2N5.

Key Observations:

Substituent Effects on Benzyl Group: The 3,5-bis(trifluoromethyl)benzyl group in Compound 40 introduces strong electron-withdrawing effects and higher lipophilicity compared to the 2,6-dichlorobenzyl group in the target compound. This may enhance membrane permeability but reduce aqueous solubility . The 2,6-dichloro configuration in the target compound may offer better synthetic efficiency .

Heterocycle Impact: The tetrazole ring in both the target compound and Compound 40 provides metabolic stability and hydrogen-bonding capacity. Compound 40’s high HPLC purity (96.1%) underscores the stability of tetrazole-containing derivatives .

Synthetic Efficiency :

- Compound 40 achieved a 70.5% yield using standard amine coupling methods, suggesting robust reactivity for tetrazole derivatives with bulky substituents .

- The rapid 10-minute synthesis of N-(2,4-dichlorobenzyl)-N-methylformamide highlights the feasibility of microwave-assisted or catalyst-driven methods for dichlorobenzylamines .

Physicochemical and Functional Insights

- Lipophilicity : The 3,5-bis(trifluoromethyl) group in Compound 40 significantly increases logP compared to the target compound’s 2,6-dichlorobenzyl group. This may influence blood-brain barrier penetration or protein binding .

- Solubility : The piperazinylphenyl analog () likely exhibits improved aqueous solubility due to the basic piperazine moiety, whereas the target compound’s tetrazole and dichlorobenzyl groups may limit solubility .

- Stability : Tetrazole rings (as in Compound 40) resist metabolic degradation, making them advantageous for drug design. The target compound’s propyl chain could further enhance stability by reducing oxidative metabolism .

Research Implications

- Medicinal Chemistry : The 2,6-dichlorobenzyl motif balances electronic and steric effects, favoring interactions with hydrophobic binding pockets.

- Synthetic Optimization : High-yield methods for tetrazole derivatives (e.g., Compound 40) could be adapted for the target compound’s synthesis.

- Biological Screening : Future studies should evaluate the target compound’s activity against enzymes like kinases or GPCRs, leveraging structural insights from analogs.

Notes:

- Molecular weights for some analogs are omitted due to incomplete evidence.

Biological Activity

N-(2,6-dichlorobenzyl)-N-(2-propyl-2H-tetraazol-5-yl)amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis, and potential applications based on recent research findings.

- Molecular Formula : C11H13Cl2N5

- Molar Mass : 286.16 g/mol

- Structural Features : The compound features a tetrazole ring, which is known for its ability to mimic carboxylic acids, enhancing its interaction with biological targets such as enzymes and receptors.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Effective against MRSA |

| Escherichia coli | Moderate activity |

| Enterococcus faecalis | Notable resistance observed |

In a study conducted by researchers, the compound demonstrated an inhibitory effect on the growth of Staphylococcus aureus, including methicillin-resistant strains (MRSA), suggesting its potential as a therapeutic agent in treating resistant bacterial infections .

Cytotoxicity Studies

The cytotoxic effects of this compound were assessed in various cancer cell lines. The findings suggest that the compound may possess anticancer properties with minimal toxicity to healthy cells.

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15.0 |

| MCF-7 (Breast Cancer) | 20.5 |

| A549 (Lung Cancer) | 18.3 |

These results indicate that the compound could be further explored for its potential use in cancer therapy .

The biological activity of this compound is attributed to its structural characteristics that allow for effective binding to biological targets. The tetrazole moiety enhances the compound's ability to interact with enzymes involved in metabolic pathways, potentially leading to inhibition of their activity.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A recent study highlighted the effectiveness of this compound against resistant bacterial strains. The compound was found to disrupt bacterial cell membranes, leading to cell lysis and death .

- Cytotoxicity Evaluation : In vitro assays demonstrated that the compound selectively induces apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic index .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications in the dichloro substitution pattern significantly affect biological activity, emphasizing the importance of structural optimization in drug design .

Q & A

Q. What synthetic methodologies are recommended for N-(2,6-dichlorobenzyl)-N-(2-propyl-2H-tetrazol-5-yl)amine, and how can purity be optimized?

Methodological Answer:

- Synthesis Steps : Use coupling reactions involving 2,6-dichlorobenzylamine derivatives and 2-propyltetrazole precursors. For example, employ benzyl-protecting groups (e.g., N-Z or N-Pbf) during intermediate steps to prevent side reactions, followed by deprotection using acidic or basic conditions (e.g., TFA/water mixtures) .

- Purification : Utilize column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from polar solvents like DMSO/water or methanol .

- Validation : Confirm purity via HPLC (retention time analysis) and LC-MS .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : - and -NMR to confirm substituent positions and tetrazole ring integrity. Pay attention to shifts for dichlorobenzyl protons (~7.2–7.5 ppm) and tetrazole NH (~10–12 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or ESI-MS to verify molecular weight (e.g., exact mass 274.031683) and isotopic patterns matching chlorine atoms .

- X-ray Crystallography : For definitive structural confirmation, grow single crystals via slow evaporation from DMSO or methanol. Analyze hydrogen-bonding interactions (e.g., N–H⋯N) to assess packing stability .

Q. How can stability under varying pH and temperature conditions be evaluated?

Methodological Answer:

- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., hydrolyzed tetrazole or benzyl cleavage) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability by heating to 200°C at 10°C/min under nitrogen. Look for mass loss events correlating with decomposition .

Advanced Research Questions

Q. What strategies enhance selectivity for specific receptor subtypes (e.g., dopamine D3 vs. D2)?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Modify substituents on the tetrazole ring (e.g., alkyl chain length) and benzyl group (e.g., halogen substitution). For example, 2-propyl groups may reduce steric hindrance, improving D3 affinity .

- Binding Assays : Use competitive radioligand binding (e.g., ) on CHO cells expressing human D2/D3 receptors. Calculate values and selectivity ratios (D2/D3 > 500 indicates high selectivity) .

- Functional Activity : Measure binding to confirm agonist/antagonist profiles. Optimize EC values by adjusting electron-withdrawing groups on the benzyl moiety .

Q. How can discrepancies between in vitro binding affinity and in vivo efficacy be resolved?

Methodological Answer:

- Pharmacokinetic Profiling : Assess bioavailability (e.g., plasma concentration vs. time curves in rodents) and blood-brain barrier penetration using logP/logD values (target logP ~2–3) .

- Metabolite Identification : Use LC-MS/MS to detect hepatic metabolites (e.g., CYP450-mediated oxidation of the propyl chain) that may reduce efficacy .

- In Vivo Models : Validate efficacy in Parkinson’s disease (PD) animal models (e.g., 6-OHDA-lesioned rats). Compare behavioral outcomes (e.g., rotarod performance) with D3-selective agonists .

Q. What computational approaches predict interactions with target receptors?

Methodological Answer:

- Docking Simulations : Use software like AutoDock Vina to model compound-receptor interactions. Focus on hydrogen bonds between the tetrazole NH and Asp110 (D3 receptor) .

- MD Simulations : Run 100-ns molecular dynamics trajectories to assess binding stability. Analyze RMSD values (<2 Å indicates stable docking) .

- QSAR Models : Develop quantitative models using descriptors like polar surface area (PSA) and molar refractivity to optimize substituents for target engagement .

Q. How can antioxidant activity be integrated into pharmacological evaluation?

Methodological Answer:

- In Vitro Antioxidant Assays : Measure ROS scavenging using DPPH or ABTS radical inhibition. Compare IC values with standard antioxidants (e.g., ascorbic acid) .

- Combination Studies : Co-administer with pro-oxidants (e.g., MPTP) in PD models. Assess neuroprotection via tyrosine hydroxylase immunostaining in striatal tissues .

Data Contradiction Analysis

Q. How to address conflicting SAR data in receptor selectivity studies?

Methodological Answer:

- Variable Control : Ensure consistent receptor expression levels (e.g., D2/D3 ratios in cell lines) and assay conditions (e.g., GTPγS buffer composition) .

- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests). Identify outliers linked to synthetic impurities (>95% purity required) .

Q. Why might crystallographic data differ from computational predictions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.